molecular formula C4H10N2O B1211377 Trimethylurea CAS No. 632-14-4

Trimethylurea

Cat. No.: B1211377
CAS No.: 632-14-4
M. Wt: 102.14 g/mol
InChI Key: COSWCAGTKRUTQV-UHFFFAOYSA-N
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Description

Trimethylurea is an organic compound with the molecular formula C4H10N2O. It is a derivative of urea where three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylurea can be synthesized through the reaction of dimethylamine with phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

(CH3)2NH+COCl2(CH3)2NCONHCH3+HCl\text{(CH3)2NH} + \text{COCl2} \rightarrow \text{(CH3)2NCONHCH3} + \text{HCl} (CH3)2NH+COCl2→(CH3)2NCONHCH3+HCl

The product is then purified through extraction and distillation processes .

Industrial Production Methods: In industrial settings, this compound is produced by reacting dimethylamine with phosgene under controlled conditions. The reaction is highly exothermic, and the removal of by-products such as dimethylamine hydrochloride is necessary to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions: Trimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylurea involves its ability to act as a nucleophile in various chemical reactions. In nitrosation reactions, this compound reacts with nitrous acid to form nitrosothis compound, which can further decompose to form diazonium ions. These ions are highly reactive and can alkylate DNA, leading to mutagenic and carcinogenic effects .

Comparison with Similar Compounds

    Tetramethylurea: Similar to trimethylurea but with four methyl groups instead of three.

    Dimethylurea: Contains two methyl groups and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific reactivity and applications in nitrosation reactions. Its ability to form nitrosamines makes it a valuable compound for studying carcinogenic mechanisms .

Properties

IUPAC Name

1,1,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWCAGTKRUTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212548
Record name N,N',N'-Trimethylurea
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-14-4
Record name N,N,N′-Trimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-14-4
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409292
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
Source European Chemicals Agency (ECHA)
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Record name TRIMETHYLUREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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